1-(4-碘苯基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

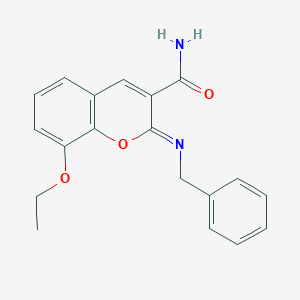

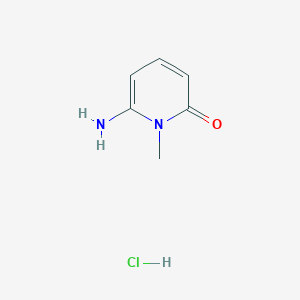

“1-(4-Iodophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H9IO . It has a molecular weight of 248.06 g/mol . The compound is also known by other names such as “1-(4-iodophenyl)ethanol” and "4-IODO-2-METHYLBENZYL ALCOHOL" .

Molecular Structure Analysis

The InChI code for “1-(4-Iodophenyl)ethan-1-ol” is "1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3" . The Canonical SMILES is "CC(C1=CC=C(C=C1)I)O" . These codes provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“1-(4-Iodophenyl)ethan-1-ol” is a powder with a melting point of 47-49°C . It has a topological polar surface area of 20.2 Ų and a XLogP3-AA value of 2.1 . The compound is also characterized by a rotatable bond count of 1 .科学研究应用

Material Science

In material science, 1-(4-Iodophenyl)ethan-1-ol is utilized for the synthesis of various organic compounds that can serve as intermediates in creating polymers or other advanced materials . Its iodine moiety is particularly reactive, making it a valuable building block for the construction of more complex molecules through reactions such as coupling reactions.

Life Science Research

Within life sciences, this compound finds its use in biochemical studies as a precursor or an intermediate. It can be involved in the synthesis of molecules that mimic natural compounds or in the study of iodine-containing organic structures and their biological activities .

Chemical Synthesis

1-(4-Iodophenyl)ethan-1-ol: plays a crucial role in chemical synthesis, especially in the formation of carbon-carbon bonds. The iodine atom in the compound can be used to introduce various functional groups through substitution reactions, which is a fundamental step in the synthesis of many organic molecules .

Chromatography

In chromatographic applications, 1-(4-Iodophenyl)ethan-1-ol can be used as a standard or reference compound. Its distinct chemical properties allow it to be separated and identified easily, aiding in the calibration of chromatographic systems for analytical purposes .

Analytical Research

Analytical researchers employ 1-(4-Iodophenyl)ethan-1-ol in methods such as HPLC and Mass Spectrometry to develop new analytical techniques. Its structural properties make it suitable for method development and testing the efficiency of analytical procedures .

Pharmaceuticals

In the pharmaceutical industry, 1-(4-Iodophenyl)ethan-1-ol is used in the synthesis of active pharmaceutical ingredients (APIs). Its iodine group is reactive under various conditions, which is beneficial for creating a diverse range of medicinal compounds .

Organic Chemistry

Organic chemists utilize 1-(4-Iodophenyl)ethan-1-ol for research into new reaction mechanisms and synthetic pathways. Its structure allows for a variety of chemical transformations, making it a versatile reagent in organic synthesis experiments .

Biochemistry

In biochemistry, 1-(4-Iodophenyl)ethan-1-ol may be used to study iodine’s role in biological systems or to synthesize compounds that interact with enzymes and receptors. It helps in understanding the interaction between organic molecules and biological systems .

安全和危害

属性

IUPAC Name |

1-(4-iodophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUDBZIJCVKUHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346787 |

Source

|

| Record name | 1-(4-Iodophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Iodophenyl)ethan-1-ol | |

CAS RN |

53207-29-7 |

Source

|

| Record name | 1-(4-Iodophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2926621.png)

![2-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2926630.png)

![5-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2926633.png)

![2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine](/img/structure/B2926634.png)